5-Bromo-2-fluoropyrimidine
Overview
Description
5-Bromo-2-fluoropyrimidine is a useful research compound. Its molecular formula is C4H2BrFN2 and its molecular weight is 176.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluoropyrimidine in Cancer Treatment
5-Bromo-2-fluoropyrimidine, as a type of fluoropyrimidine, has significant implications in cancer treatment. Fluoropyrimidines, including 5-fluorouracil (5-FU), are widely used in chemotherapy for a variety of cancers. They are used in both adjuvant and metastatic settings. The efficacy of 5-FU is influenced by the interindividual variation in the activity of enzymes involved in its metabolic pathway. This variation can affect the drug's metabolism, impacting the efficacy of chemotherapy based on fluoropyrimidines like 5-FU (Ichikawa, 2006).
Noninvasive Studies of Fluoropyrimidines
Fluoropyrimidines are also significant in noninvasive drug studies, particularly for understanding their mechanism of action and optimizing chemotherapy regimens. The fluorine atom in these compounds, such as 5-FU, facilitates their study using technologies like positron emission tomography (PET) and nuclear magnetic resonance (NMR) (Wolf, Presant, & Waluch, 2003).
Cardiotoxicity and Safety of Fluoropyrimidines
Although effective in cancer treatment, fluoropyrimidines can cause cardiotoxicity, a potentially life-threatening side effect. Understanding this risk is crucial for managing patient safety. Studies indicate a relationship between the toxicity of fluoropyrimidines and the activity of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for their metabolism (Meulendijks et al., 2016).
Genetic and Metabolic Factors
Genetic factors affecting the activity of enzymes like DPD can significantly impact the therapeutic efficacy and safety of fluoropyrimidine-based treatments. Studies have shown that variations in the DPYD gene, which encodes DPD, can lead to severe toxicities in patients treated with these drugs. Identifying these genetic polymorphisms can help in individualizing treatment and improving patient safety (Del Re et al., 2010).
Radiosensitization and Cell Kinetics
Fluoropyrimidines play a role in radiosensitization, enhancing the effects of radiation therapy in cancer treatment. They act as S-phase-specific radiosensitizers, influencing cell proliferation and metabolism in tumors, which can lead to improved clinical outcomes in radiation therapy (Kinsella, 1992).
Mechanism of Action
Target of Action
5-Bromo-2-fluoropyrimidine is a derivative of pyrimidine , a 6-membered heterocycle with two nitrogen heteroatoms
Mode of Action
It’s known that pyrimidine derivatives can inhibit the biosynthetic process of dna and rna synthesis by directly incorporating into nucleic acids .
Biochemical Pathways
This compound, like other fluoropyrimidines, is likely to be involved in the same biochemical pathways. Fluoropyrimidines are known to inhibit the biosynthetic process of DNA and RNA synthesis by directly incorporating into nucleic acids the active nucleotides fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) .
Pharmacokinetics
It’s known that the pharmacokinetics of fluoropyrimidines are complex but well characterized . Variability in DPD activity in the normal population accounts for observed differences in the pharmacokinetics and oral bioavailability of 5-FU .
Result of Action
It’s known that fluoropyrimidines can inhibit cell replication through inhibition of thymidylate synthase, or through incorporation into rna or dna .
Action Environment
It’s known that genetic factors can govern the toxicity of fluoropyrimidines . Accumulated evidence shows that additional variations in other genes implicated in FP pharmacokinetics and pharmacodynamics increase risk for FP toxicity .
Safety and Hazards
5-Bromo-2-fluoropyrimidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .
Future Directions
Biochemical Analysis
Biochemical Properties
5-Bromo-2-fluoropyrimidine plays a significant role in biochemical reactions due to its ability to undergo nucleophilic aromatic substitution on the fluoride group and palladium-catalyzed carbon-carbon coupling on the bromide group . This compound interacts with various enzymes and proteins, including thymidylate synthase, which is involved in DNA synthesis. The interaction with thymidylate synthase inhibits the enzyme’s activity, leading to disruptions in DNA replication and repair processes . Additionally, this compound can interact with other biomolecules, such as nucleotides and nucleosides, further influencing cellular functions.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with thymidylate synthase leads to the inhibition of DNA synthesis, which can result in cell cycle arrest and apoptosis. Furthermore, this compound can affect gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival . These cellular effects make it a valuable tool in cancer research and chemotherapy.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of thymidylate synthase, forming a stable complex that prevents the enzyme from catalyzing the conversion of deoxyuridylate to thymidylate . This inhibition leads to a decrease in the availability of thymidylate, a nucleotide essential for DNA synthesis. Additionally, this compound can undergo nucleophilic aromatic substitution and palladium-catalyzed coupling reactions, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of DNA synthesis and prolonged cell cycle arrest . These temporal effects are important considerations in experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit thymidylate synthase and disrupt DNA synthesis without causing significant toxicity . At higher doses, this compound can induce toxic effects, including damage to rapidly dividing tissues such as the gastrointestinal tract and bone marrow . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to nucleotide metabolism. The compound is metabolized by enzymes such as dihydropyrimidine dehydrogenase, which converts it into inactive metabolites . This metabolic pathway is crucial for regulating the compound’s bioavailability and toxicity. Additionally, this compound can influence metabolic flux and metabolite levels by inhibiting key enzymes involved in nucleotide synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus, where it exerts its effects on DNA synthesis and repair . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific nuclear compartments . The nuclear localization of this compound is essential for its role in inhibiting DNA synthesis and inducing cell cycle arrest.
Properties
IUPAC Name |
5-bromo-2-fluoropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFN2/c5-3-1-7-4(6)8-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWZYPZCDJKBRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344956 | |
Record name | 5-Bromo-2-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62802-38-4 | |
Record name | 5-Bromo-2-fluoropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62802-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-fluoropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.